molecular formula C13H16ClN3 B8160997 3-Chloro-5-(4-ethylpiperazin-1-yl)benzonitrile

3-Chloro-5-(4-ethylpiperazin-1-yl)benzonitrile

Cat. No.: B8160997
M. Wt: 249.74 g/mol
InChI Key: ITPQNHPUGAWXSR-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-chloro-5-(4-ethylpiperazin-1-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3/c1-2-16-3-5-17(6-4-16)13-8-11(10-15)7-12(14)9-13/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPQNHPUGAWXSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC(=CC(=C2)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(4-ethylpiperazin-1-yl)benzonitrile typically involves the reaction of 3-chlorobenzonitrile with 4-ethylpiperazine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like N,N-dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(4-ethylpiperazin-1-yl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

3-Chloro-5-(4-ethylpiperazin-1-yl)benzonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: It serves as a tool in studying the interactions of piperazine derivatives with biological targets.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(4-ethylpiperazin-1-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as receptors or enzymes, to exert its effects. The piperazine ring is known to interact with neurotransmitter receptors, which can influence neurological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-(4-ethylpiperazin-1-yl)aniline
  • 3-Chloro-5-(4-methylpiperazin-1-yl)benzonitrile
  • 3-Chloro-5-(4-ethylpiperazin-1-yl)pyridine

Uniqueness

3-Chloro-5-(4-ethylpiperazin-1-yl)benzonitrile is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of the 4-ethylpiperazine moiety also imparts distinct properties compared to other piperazine derivatives.

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